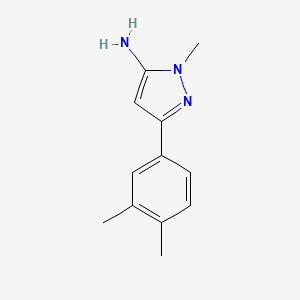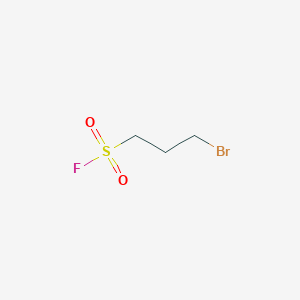![molecular formula C15H16Cl3N3O2 B13525491 N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13525491.png)
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide is a synthetic compound known for its broad-spectrum fungicidal properties. It is widely used in agriculture to control fungal diseases in crops. The compound works by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide involves several steps:
Starting Materials: The synthesis begins with the preparation of 2,4,5-trichlorophenol and ethylene oxide.
Formation of Intermediate: The intermediate compound is formed by reacting 2,4,5-trichlorophenol with ethylene oxide under basic conditions to yield 2-(2,4,5-trichlorophenoxy)ethanol.
Imidazole Introduction: The intermediate is then reacted with imidazole and a suitable coupling agent to form the imidazole derivative.
Final Product Formation: The final step involves the reaction of the imidazole derivative with N-propyl isocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process is optimized for high yield and cost-effectiveness.
化学反応の分析
Types of Reactions
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted imidazole and phenoxy derivatives.
科学的研究の応用
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of fungicidal mechanisms and synthetic organic chemistry.
Biology: Employed in research on fungal pathogens and their resistance mechanisms.
Medicine: Investigated for potential therapeutic applications in antifungal treatments.
Industry: Utilized in the formulation of agricultural fungicides and preservatives.
作用機序
The compound exerts its fungicidal effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), which is crucial for the biosynthesis of ergosterol in fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death . Additionally, it has been found to act as an antagonist of androgen and estrogen receptors and as an agonist of the aryl hydrocarbon receptor .
類似化合物との比較
Similar Compounds
Prochloraz: Another imidazole fungicide with a similar mechanism of action.
Clotrimazole: A triazole antifungal agent used in medical treatments.
Miconazole: Another imidazole antifungal used in both agriculture and medicine.
Uniqueness
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide is unique due to its specific structural modifications, which enhance its fungicidal activity and broaden its spectrum of action compared to other similar compounds .
特性
分子式 |
C15H16Cl3N3O2 |
|---|---|
分子量 |
376.7 g/mol |
IUPAC名 |
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C15H16Cl3N3O2/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-9-12(17)11(16)8-13(14)18/h3,5,8-10H,2,4,6-7H2,1H3 |
InChIキー |
VZFIOMUAUTUIOC-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCOC1=CC(=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


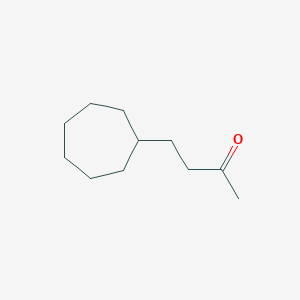

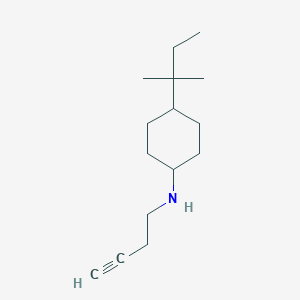

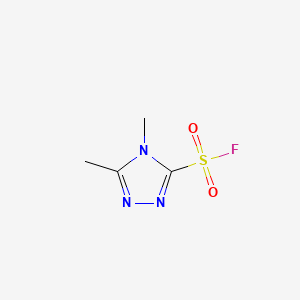


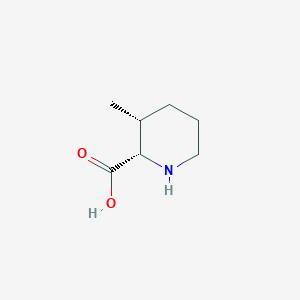
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B13525457.png)
![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)

